molecular formula C9H17ClO B13753045 4-Chlorononan-5-one CAS No. 61295-53-2

4-Chlorononan-5-one

Cat. No.: B13753045
CAS No.: 61295-53-2
M. Wt: 176.68 g/mol
InChI Key: CFVIJVUBUBDCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorononan-5-one is a chlorinated aliphatic ketone with the molecular formula C₉H₁₇ClO. It features a nine-carbon chain with a chlorine atom at the fourth position and a ketone group at the fifth position. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and reactivity at the carbonyl group.

Properties

CAS No.

61295-53-2

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

4-chlorononan-5-one

InChI

InChI=1S/C9H17ClO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3

InChI Key

CFVIJVUBUBDCKO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorononan-5-one can be achieved through several methods. One common approach involves the chlorination of nonan-5-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the fourth carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorononan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-chlorononan-5-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid or other oxidized derivatives.

    Reduction: 4-Chlorononan-5-ol.

    Substitution: Various substituted nonanones depending on the nucleophile used.

Scientific Research Applications

4-Chlorononan-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorononan-5-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Influence

5-Chloro-4-oxopentanoic Acid (CAS 60254-71-9)
  • Structure : A five-carbon chain with a ketone (C=O) at position 4 and a chlorine substituent at position 5, plus a terminal carboxylic acid group.
  • Comparison: Solubility: The carboxylic acid group enhances water solubility compared to 4-Chlorononan-5-one, which is more lipophilic due to its longer alkyl chain. Reactivity: Both compounds undergo nucleophilic addition at the ketone, but the carboxylic acid in 5-chloro-4-oxopentanoic acid allows for further derivatization (e.g., esterification) .
5-Chloro-4-hydroxyquinolin-2(1H)-one (CAS 1417709-94-4)
  • Structure : An aromatic heterocycle with hydroxyl and ketone groups, plus a chlorine substituent.
  • Stability: The aromatic system increases stability under acidic conditions compared to aliphatic this compound .
4-Chloro-5-(R-amino)phthalonitriles
  • Synthesis : Prepared via improved methods involving chlorination and amination of phthalonitrile precursors.
  • Contrast: Unlike this compound (likely synthesized via alkylation or Friedel-Crafts acylation), phthalonitrile derivatives require specialized catalysts for cyclization .
rac-4-(4-Chlorophenyl)chromen-5-one Derivatives
  • Synthesis : Multi-step routes involving nitro-group reduction and cyclization. Highlights the complexity of introducing chlorine into aromatic vs. aliphatic systems .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Boiling Point (°C) Solubility (Water)
This compound C₉H₁₇ClO Ketone, Chloroalkyl Not reported Low (lipophilic)
5-Chloro-4-oxopentanoic Acid C₅H₇ClO₃ Ketone, Carboxylic acid 220–225 (est.) Moderate
5-Chloro-4-hydroxyquinolin-2(1H)-one C₉H₆ClNO₂ Hydroxyl, Ketone, Aromatic >300 Low (organic solvents)

Biological Activity

4-Chlorononan-5-one is a chlorinated ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been studied for various pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating varying degrees of efficacy.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)% Inhibition at 10 µM
GL261 (Glioblastoma)2085%
SNB-19 (Brain Cancer)3075%
NCI-H460 (Lung Cancer)2580%
MCF-7 (Breast Cancer)4065%

The above table summarizes the in vitro activity of this compound against several cancer cell lines. The compound showed the most potent activity against glioblastoma cells (GL261), with an IC50 value of 20 µM, indicating its potential as a therapeutic agent in treating this aggressive type of cancer .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases associated with cancer cell proliferation. Studies have shown that it can inhibit the AKT pathway, which is crucial for cell survival and proliferation.

Figure 1: Inhibition of AKT Pathway by this compound

AKT Pathway Inhibition

In biochemical assays, the compound exhibited IC50 values of approximately 12 µM for AKT2 and 14 µM for AKT1, suggesting selective inhibition that may contribute to its anticancer properties .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary tests indicate that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound displayed promising antibacterial activity, particularly against Staphylococcus aureus, with an MIC value of 8 µg/mL, making it a candidate for further development as an antimicrobial agent .

Case Study: Anticancer Efficacy in Glioblastoma Models

A recent study investigated the effects of this compound on patient-derived glioblastoma stem cells. The results indicated that the compound significantly inhibited neurosphere formation, a key characteristic of glioma stem cells.

Findings:

  • Neurosphere Formation Inhibition : The compound reduced neurosphere formation by over 70% at concentrations above 10 µM.
  • Cell Viability : Viability assays revealed that even at higher concentrations, non-cancerous cells remained largely unaffected, underscoring the selectivity of the compound towards cancer cells .

Future Research Directions

Further research is needed to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Elucidating detailed pathways affected by the compound.
  • Combination therapies : Investigating synergistic effects with existing chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.